molecular formula C19H22FN5O2S B2520019 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine CAS No. 1286706-32-8

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine

Cat. No.: B2520019
CAS No.: 1286706-32-8
M. Wt: 403.48
InChI Key: PDAQYYSEXOUTNM-UHFFFAOYSA-N
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Description

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrrolidine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine typically involves multiple steps, starting with the preparation of key intermediates such as 4-fluorophenylpiperazine and pyrrolidine derivatives. The reaction conditions often include the use of solvents like chloroform or ethyl acetate, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, 4-fluoroaniline can be reacted with bis(2-chloroethyl)amine hydrochloride under microwave irradiation to produce 4-fluorophenylpiperazine, which is then further reacted with other intermediates to form the final compound .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenylpiperazine derivatives and pyrrolidine-based molecules. Examples include:

  • 1-(4-fluorophenyl)piperazine
  • Pyrrolidine-2,5-dione derivatives

Uniqueness

What sets 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c20-13-3-5-14(6-4-13)23-9-11-25(12-10-23)19(27)17-15(21)16(22-28-17)18(26)24-7-1-2-8-24/h3-6H,1-2,7-12,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAQYYSEXOUTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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